molecular formula C6H5N3O B6210265 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile CAS No. 218921-35-8

2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile

Cat. No.: B6210265
CAS No.: 218921-35-8
M. Wt: 135.12 g/mol
InChI Key: KSBJZNSAJHJXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile is a chemical compound with the molecular formula C6H6N2O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile precursor with a urea derivative in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups such as amines, hydroxyls, and alkyl groups .

Scientific Research Applications

2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetic acid
  • 2-(1,2-diamino-6-oxo-1,6-dihydropyrimidin-4-yl)acetonitrile
  • 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives

Uniqueness

2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its nitrile group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

218921-35-8

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

2-(6-oxopyrimidin-1-yl)acetonitrile

InChI

InChI=1S/C6H5N3O/c7-2-4-9-5-8-3-1-6(9)10/h1,3,5H,4H2

InChI Key

KSBJZNSAJHJXSR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN(C1=O)CC#N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.